molecular formula C18H18FNO4S B6413274 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261941-69-8

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413274
CAS No.: 1261941-69-8
M. Wt: 363.4 g/mol
InChI Key: BCMIKCDKTACBAA-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperidin-1-ylsulfonyl group, and a benzoic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidin-1-ylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Coupling with Benzoic Acid: The final step involves coupling the fluorinated intermediate with benzoic acid under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can be compared with other similar compounds, such as:

    4-Fluoro-3-(piperidin-1-ylsulfonyl)benzoic acid: This compound has a similar structure but with the fluorine atom and piperidin-1-ylsulfonyl group in different positions.

    3-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.

    3-Fluoro-4-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid: This compound has a morpholine ring instead of a piperidine ring, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIKCDKTACBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692380
Record name 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-69-8
Record name 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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